molecular formula C5H11ClN2O B2660719 1-Methyl-1,3-diazinan-2-one hydrochloride CAS No. 1955530-48-9

1-Methyl-1,3-diazinan-2-one hydrochloride

Cat. No.: B2660719
CAS No.: 1955530-48-9
M. Wt: 150.61
InChI Key: HDGQTYSLJDXVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1-methyl-1,3-diazinan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,3-diazinan-2-one: The parent compound without the hydrochloride group.

    1,3-Diazinan-2-one: A similar compound lacking the methyl group.

    1-Methyl-1,3-diazinan-2-thione: A sulfur analog of the compound.

Uniqueness

1-Methyl-1,3-diazinan-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

1-methyl-1,3-diazinan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-4-2-3-6-5(7)8;/h2-4H2,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQTYSLJDXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-48-9
Record name 1-methyl-1,3-diazinan-2-one hydrochloride
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